tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-7-yl)carbamate
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Overview
Description
tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate: is a complex organic compound with a unique spiro structure.
Preparation Methods
The synthesis of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate involves multiple steps. One common synthetic route includes the reaction of a benzo[e][1,3]oxazine derivative with a piperidine derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It may have therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate include:
- tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidine]-1’-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-7-yl)carbamate lies in its specific spiro structure and the presence of both oxazine and piperidine rings .
Properties
CAS No. |
1260883-15-5 |
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Molecular Formula |
C17H23N3O4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl N-(4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-7-yl)carbamate |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)19-11-4-5-12-13(10-11)23-17(20-14(12)21)6-8-18-9-7-17/h4-5,10,18H,6-9H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
SNKUUMCZRVNTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=O)NC3(O2)CCNCC3 |
Origin of Product |
United States |
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